molecular formula C4H11NS B3248927 2-(Methylsulfanyl)propan-1-amine CAS No. 19054-32-1

2-(Methylsulfanyl)propan-1-amine

Cat. No.: B3248927
CAS No.: 19054-32-1
M. Wt: 105.2 g/mol
InChI Key: PJHRMQPEENZCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)propan-1-amine, also known as 2-methyl-1-(methylsulfanyl)propan-2-amine, is a chemical compound with the molecular formula C5H13NS . It has a molecular weight of 119.23 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 . This indicates that the compound consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 168.1±23.0 °C at 760 mmHg, and a vapor pressure of 1.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.5±3.0 kJ/mol and a flash point of 55.5±22.6 °C . The compound has a molar refractivity of 36.7±0.3 cm3 .

Scientific Research Applications

Equilibrium Studies and Antitumor Activity

2-(Methylsulfanyl)propan-1-amine, as part of Pd(II)–amine complexes, has been investigated for its potential antitumor activity. Equilibrium studies on these complexes, especially with sulfur donor ligands, have revealed insights into their stability and interactions with biological molecules, potentially influencing antitumor drug reactions in biological systems (Shoukry & van Eldik, 2023).

CO2 Capture and Environmental Impact

The compound has relevance in environmental chemistry, particularly in CO2 capture technologies. Research focusing on liquid absorption methods for CO2 capture, including amine-based solutions, highlights the need for developing more effective and sustainable technologies. These studies indicate the compound's potential role in improving absorption performance and reducing energy requirements in CO2 capture processes (Ochedi et al., 2020).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been evaluated for their efficacy in degrading nitrogen-containing compounds, including amines. These processes are crucial for minimizing the environmental impact of toxic and hazardous amino-compounds in water. Studies provide insights into the degradation efficiencies, reaction mechanisms, and the influence of process parameters on the treatment outcomes (Bhat & Gogate, 2021).

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs) have demonstrated significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research on amine-functionalized MOFs highlights their high CO2 sorption capacity and their applications in catalysis, offering a pathway to more efficient and selective capture and separation processes (Lin, Kong, & Chen, 2016).

Flavor Compounds in Foods

Research on branched aldehydes, related to this compound, outlines their importance as flavor compounds in various foods. The production and degradation of these aldehydes from amino acids are critical for controlling the formation of desired levels of aldehydes in food products, affecting food quality and consumer preferences (Smit, Engels, & Smit, 2009).

Safety and Hazards

2-(Methylsulfanyl)propan-1-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for the compound include H226, H302, H312, H314, H332, H335, and H412 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-4(3-5)6-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHRMQPEENZCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfanyl)propan-1-amine
Reactant of Route 2
2-(Methylsulfanyl)propan-1-amine
Reactant of Route 3
2-(Methylsulfanyl)propan-1-amine
Reactant of Route 4
2-(Methylsulfanyl)propan-1-amine
Reactant of Route 5
2-(Methylsulfanyl)propan-1-amine
Reactant of Route 6
2-(Methylsulfanyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.